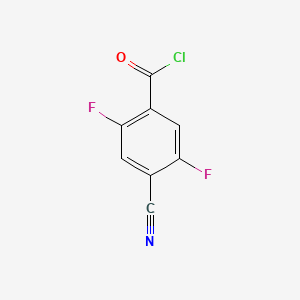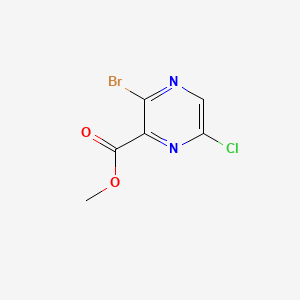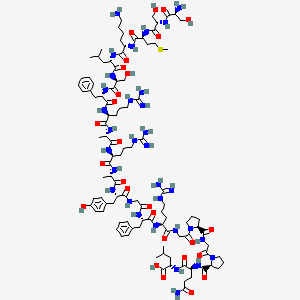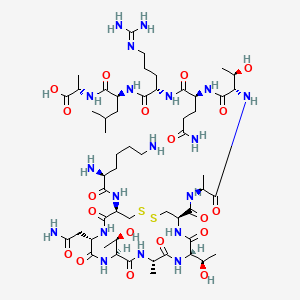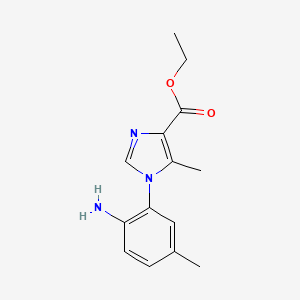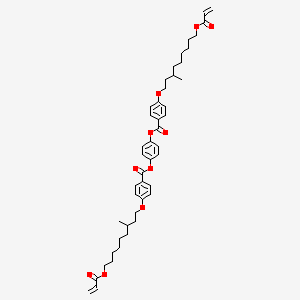
1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) is a chemical compound that is commonly used in scientific research. It is a type of bis-benzoxazole derivative that has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) is based on its ability to bind to biomolecules and induce fluorescence. The compound contains a benzoxazole moiety that is responsible for its fluorescent properties. When the compound binds to a biomolecule, it undergoes a conformational change that results in an increase in fluorescence intensity.
Biochemical and Physiological Effects:
1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) has been found to have a range of biochemical and physiological effects. It has been shown to bind to various biomolecules, such as proteins, nucleic acids, and lipids, and induce fluorescence. The compound has also been found to have antioxidant properties, as well as the ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) in lab experiments is its high sensitivity and specificity for the detection of biomolecules. The compound is also relatively easy to synthesize and has a long shelf life. However, one limitation of using the compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Orientations Futures
There are several future directions for the use of 1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) in scientific research. One potential application is in the development of new fluorescent probes for the detection of biomolecules. The compound could also be used in the development of new photosensitizers for photodynamic therapy. Additionally, there is potential for the compound to be used in the development of new sensors for the detection of heavy metal ions. Further research is needed to explore these potential applications and to better understand the biochemical and physiological effects of the compound.
In conclusion, 1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) is a versatile compound that has a range of scientific research applications. Its ability to bind to biomolecules and induce fluorescence makes it a valuable tool for the detection of various biomolecules. Further research is needed to explore the potential applications of the compound and to better understand its biochemical and physiological effects.
Méthodes De Synthèse
1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) is synthesized through a reaction between 4-(9-hydroxy-3-methylnonyl)oxybenzoic acid and acryloyl chloride. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) is commonly used in scientific research as a fluorescent probe for the detection of various biomolecules, such as proteins, nucleic acids, and lipids. It has also been used as a photosensitizer for photodynamic therapy, as well as a sensor for the detection of heavy metal ions.
Propriétés
IUPAC Name |
[4-[4-(3-methyl-9-prop-2-enoyloxynonoxy)benzoyl]oxyphenyl] 4-(3-methyl-9-prop-2-enoyloxynonoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58O10/c1-5-43(47)53-31-13-9-7-11-15-35(3)29-33-51-39-21-17-37(18-22-39)45(49)55-41-25-27-42(28-26-41)56-46(50)38-19-23-40(24-20-38)52-34-30-36(4)16-12-8-10-14-32-54-44(48)6-2/h5-6,17-28,35-36H,1-2,7-16,29-34H2,3-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYXBHRGDTUIBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCCCCOC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

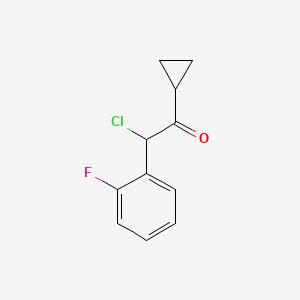
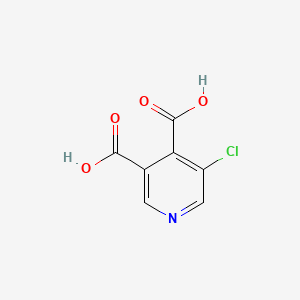
![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)
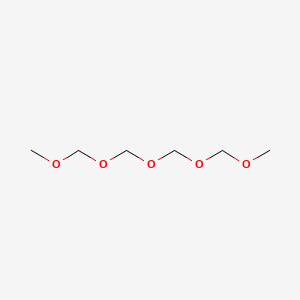

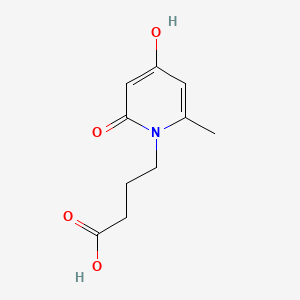
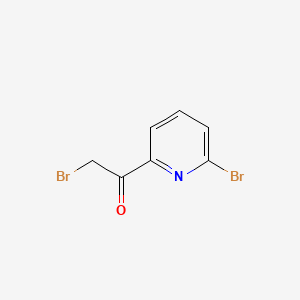

![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)
